4-Benzyl-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol synthesis pathway
4-Benzyl-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Abstract
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents known for their antifungal, antibacterial, and anticancer properties.[1][2][3] This guide provides a comprehensive, in-depth exploration of a robust and reproducible synthesis pathway for a specific, highly substituted derivative: 4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol. As a Senior Application Scientist, this document moves beyond a simple recitation of steps, delving into the mechanistic rationale, field-proven protocols, and critical characterization data required by researchers and drug development professionals. The synthesis is logically structured in three primary stages: formation of a key hydrazide intermediate, its conversion to a substituted acyl thiosemicarbazide, and the final base-catalyzed intramolecular cyclization to yield the target triazole.
Overall Synthesis Pathway
The synthetic strategy is designed for efficiency and scalability, proceeding through well-established reaction classes to construct the target heterocyclic system. The pathway begins with the conversion of a commercially available substituted benzoic acid to its corresponding acid hydrazide, which then serves as the nucleophilic backbone for the subsequent addition and cyclization steps.
Caption: High-level overview of the synthetic route to the target triazole.
Mechanistic Rationale and Core Strategy
The synthesis of 5-substituted-4-aryl/alkyl-4H-1,2,4-triazole-3-thiols is most reliably achieved through the cyclization of 1-acyl-4-substituted-thiosemicarbazides.[3] This approach is favored due to the high yields and purity of the resulting products and the ready availability of the requisite starting materials.
Retrosynthetic Analysis: Our strategy is informed by a retrosynthetic disconnection of the target molecule. The triazole ring is conceptually opened via hydrolysis, revealing the key linear precursor, an N,N'-disubstituted acyl thiosemicarbazide. This intermediate, in turn, can be disconnected at the thioamide bond, tracing back to two primary synthons: 2,4-dichlorobenzohydrazide and benzyl isothiocyanate. The hydrazide is readily prepared from its parent carboxylic acid, establishing a clear and logical forward-synthesis plan.
Causality of Experimental Choices:
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Acid Hydrazide Formation: The conversion of a carboxylic acid to an acid hydrazide using hydrazine hydrate is a fundamental and high-yielding condensation reaction. It provides the crucial N-N bond and a nucleophilic -NH2 group essential for the next step.
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Thiosemicarbazide Formation: The reaction between an acid hydrazide and an isothiocyanate is a highly specific nucleophilic addition. The terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, cleanly forming the acyl thiosemicarbazide backbone.
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Base-Catalyzed Cyclization: The final ring-closing step is an intramolecular nucleophilic acyl substitution followed by dehydration. Refluxing in a strong aqueous base (e.g., NaOH) serves a dual purpose: it deprotonates the amide nitrogen, enhancing its nucleophilicity for attacking the thioamide carbon, and provides the thermal energy required for the subsequent dehydration and ring formation.[1] Acidification of the reaction mixture after cyclization is critical to neutralize the resulting sodium thiolate salt and precipitate the final product in its thiol form.
Synthesis of Key Intermediates
Stage 1: Synthesis of 2,4-Dichlorobenzohydrazide
This initial step creates the foundational building block containing the C5 substituent.
Experimental Protocol:
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To a solution of 2,4-dichlorobenzoic acid (0.1 mol) in ethanol (150 mL), add concentrated sulfuric acid (5 mL) as a catalyst.
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Reflux the mixture for 4-5 hours to form the corresponding ethyl ester. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure using a rotary evaporator.
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Dissolve the resulting crude ethyl 2,4-dichlorobenzoate in a fresh portion of ethanol (100 mL).
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Add hydrazine hydrate (0.2 mol, 2 molar equivalents) to the solution.
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Reflux the mixture for 6-8 hours. The product, 2,4-dichlorobenzohydrazide, will precipitate from the solution upon cooling.
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Collect the solid product by vacuum filtration, wash thoroughly with cold distilled water to remove any unreacted hydrazine hydrate, and dry. Recrystallization from ethanol can be performed for higher purity.
Stage 2: Synthesis of N-Benzyl-2-(2,4-dichlorobenzoyl)hydrazine-1-carbothioamide
This reaction assembles the complete carbon-nitrogen-sulfur backbone required for cyclization.
Experimental Protocol:
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Suspend 2,4-dichlorobenzohydrazide (0.05 mol), prepared in Stage 1, in absolute ethanol (100 mL) in a round-bottom flask.
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Add benzyl isothiocyanate (0.05 mol, 1 molar equivalent) to the suspension.
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Reflux the reaction mixture with constant stirring for 3-4 hours. The initial suspension will gradually dissolve and then a new solid may precipitate.
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Monitor the reaction via TLC until the starting materials are consumed.
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Cool the flask to room temperature and then in an ice bath to maximize precipitation of the product.
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Collect the white solid product, N-Benzyl-2-(2,4-dichlorobenzoyl)hydrazine-1-carbothioamide, by vacuum filtration.
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Wash the solid with a small amount of cold ethanol to remove any residual reactants and dry thoroughly. This intermediate is often of sufficient purity for the next step without further purification.
Final Cyclization and Product Formation
This is the critical ring-closing stage where the 1,2,4-triazole heterocycle is formed.
Base-Catalyzed Intramolecular Cyclization Mechanism
The mechanism proceeds via a base-promoted intramolecular addition-elimination reaction. The hydroxide ion abstracts a proton from a hydrazide nitrogen, creating a potent nucleophile that attacks the electrophilic thio-carbonyl carbon. The resulting tetrahedral intermediate undergoes cyclization by eliminating a molecule of water, driven by the formation of the stable aromatic triazole ring.
Caption: Mechanism of base-catalyzed cyclization to form the triazole ring.
Detailed Experimental Protocol
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Place the N-Benzyl-2-(2,4-dichlorobenzoyl)hydrazine-1-carbothioamide (0.04 mol) from Stage 2 into a 250 mL round-bottom flask.
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Add 80 mL of a 2M aqueous sodium hydroxide (NaOH) solution (0.16 mol, 4 molar equivalents).
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Heat the mixture to reflux with vigorous stirring for 6-8 hours. The solid will dissolve as the reaction proceeds.
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After the reflux period, cool the reaction mixture to room temperature.
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Pour the cooled, clear (or slightly yellow) solution into a beaker containing 200 g of crushed ice.
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Slowly and carefully acidify the solution to a pH of approximately 5-6 by adding concentrated hydrochloric acid (HCl) dropwise with constant stirring.
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A voluminous white precipitate of the target compound, 4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, will form.
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Allow the precipitate to digest in the cold for 30 minutes, then collect the solid by vacuum filtration.
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Wash the filter cake extensively with cold distilled water until the washings are neutral to pH paper.
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Dry the product in a vacuum oven at 60-70 °C. For enhanced purity, the crude product can be recrystallized from an appropriate solvent such as ethanol or an ethanol-water mixture.
Characterization and Data Summary
Confirmation of the final product's structure is achieved through a combination of physical and spectroscopic methods.
| Property | Data |
| Molecular Formula | C₁₅H₁₁Cl₂N₃S |
| Molecular Weight | 352.24 g/mol |
| Physical Appearance | White to off-white crystalline solid |
| Melting Point | Expected in the range of 180-200 °C (Varies with purity) |
| IR (KBr, cm⁻¹) | ~3100 (N-H stretch), ~2550 (S-H stretch, often weak/broad), 1610 (C=N stretch), 1500 (C=C aromatic), ~750 (C-Cl stretch) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.8 (s, 1H, SH), 7.2-7.8 (m, 8H, Ar-H), ~5.4 (s, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~168 (C-SH), ~150 (C-Ar), 125-135 (Aromatic Carbons), ~48 (CH₂) |
Trustworthiness of Protocols: The described protocols are self-validating through standard analytical techniques. The disappearance of the C=O stretching band (around 1660 cm⁻¹) from the IR spectrum of the thiosemicarbazide intermediate and the appearance of a characteristic S-H stretch in the product confirms successful cyclization.[4] Similarly, ¹H NMR provides definitive proof, with the benzylic CH₂ protons appearing as a singlet around 5.4 ppm and the acidic thiol proton resonating far downfield (>13 ppm).[5][6]
Conclusion
The synthesis pathway detailed herein provides a reliable and well-characterized method for producing 4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol. By starting from readily available materials and employing high-yielding, robust chemical transformations, this guide equips researchers with the necessary knowledge to synthesize this and structurally similar triazole-thiol compounds for applications in drug discovery and development. The emphasis on mechanistic understanding and detailed protocols ensures reproducibility and scalability, aligning with the rigorous demands of the pharmaceutical sciences.
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